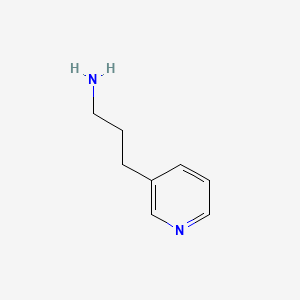
3-(Pyridin-3-yl)propan-1-amine
Cat. No. B1314493
Key on ui cas rn:
41038-69-1
M. Wt: 136.19 g/mol
InChI Key: CORPZWBVJRCLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609708B2
Procedure details


(See FIG. 10.) To a solution of 29 (249 mg, 1.05 mmol) in CH2Cl2 (3 mL) at 0° C. was added TFA (2 mL, excess), the ice bath was removed and the resultant solution was stirred at ambient temperature for 1 h. The solvent and excess TFA were removed with a stream of nitrogen and the residue was partitioned between HCl(aq) (1.0 M, 2 mL) and EtOAc (10 mL). The aqueous fraction was collected and subsequently washed with EtOAc (2×10 mL). To the remaining aqueous fraction was added CH2Cl2 (20 mL) and water (20 mL) and the pH was adjusted to 10 with NaOH(aq) (10 N) while stirring. The organic fraction was collected and the remaining aqueous fraction was extracted with CH2Cl2 (2×15 mL). The combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo to afford the title compound 30 (97 mg, 68% yield) as a yellow oil: 1H NMR (CDCl3) δ 8.35 (m, 2H), 7.42 (m, 1H), 7.12 (m, 1H), 2.67-2.54 (m, 4H), 1.73-1.63 (m, 4H); LRMS (ESI) m/z calcd for C8H13N2 [M+H]+ 137. found 137.



Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)[CH:2]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:2]=1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resultant solution was stirred at ambient temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent and excess TFA were removed with a stream of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between HCl(aq) (1.0 M, 2 mL) and EtOAc (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous fraction was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
subsequently washed with EtOAc (2×10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the remaining aqueous fraction was added CH2Cl2 (20 mL) and water (20 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction was collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the remaining aqueous fraction was extracted with CH2Cl2 (2×15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97 mg | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
